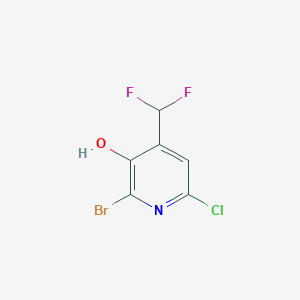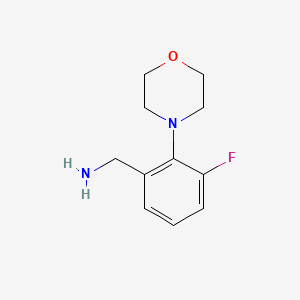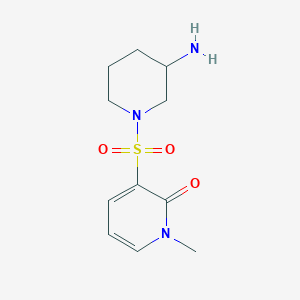
4-(Ethylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylsulfonyl group and a fluorophenyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Ethylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The ethylsulfonyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole
- 4-(Ethylsulfonyl)-3-(4-fluorophenyl)-1H-pyrazole
- 4-(Ethylsulfonyl)-3-(3-chlorophenyl)-1H-pyrazole
Uniqueness
4-(Ethylsulfonyl)-3-(3-fluorophenyl)-1H-pyrazole is unique due to the specific combination of the ethylsulfonyl and fluorophenyl groups. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, which can differ significantly from other similar compounds. The presence of the fluorine atom, in particular, can enhance the compound’s stability and influence its interactions with biological targets.
Propriétés
Formule moléculaire |
C11H11FN2O2S |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-ethylsulfonyl-5-(3-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14) |
Clé InChI |
ZICMBLIDUPBLBF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11785602.png)


![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11785635.png)


![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11785654.png)
![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)




